REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]([CH2:13][O:14]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[O:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O>[CH2:1]([O:8][CH2:9][CH:10]([CH2:13][OH:14])[O:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(OC)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried (MgSO4) before the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
CUSTOM
|
Details
|
was obtained by column chromatography (150 ml silica gel; hexanes:ethyl acetate, gradient 5:1-0:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(OC)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: PERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |